Vegfr-2-IN-63

VEGFR-2 inhibition Kinase assay % inhibition

Vegfr-2-IN-63 (also denoted as Compound 12b) is a synthetic small-molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2), belonging to the 2-oxoindolin-3-ylidene urea class. It was designed via molecular hybridization of the 2-oxoindolyl heterocycle and urea pharmacophores to inhibit VEGFR-2 kinase activity and suppress proliferation of cancer cell lines.

Molecular Formula C23H17N3O3
Molecular Weight 383.4 g/mol
Cat. No. B15580554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-63
Molecular FormulaC23H17N3O3
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H17N3O3/c27-21(14-19-18-8-4-5-9-20(18)26-22(19)28)15-10-12-17(13-11-15)25-23(29)24-16-6-2-1-3-7-16/h1-14H,(H,26,28)(H2,24,25,29)/b19-14+
InChIKeyFQCKVWQKLVUVFH-XMHGGMMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Vegfr-2-IN-63: 2-Oxoindolin-3-ylidene Urea VEGFR-2 Inhibitor with Defined Cell Panel Antiproliferative Profile


Vegfr-2-IN-63 (also denoted as Compound 12b) is a synthetic small-molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2), belonging to the 2-oxoindolin-3-ylidene urea class [1]. It was designed via molecular hybridization of the 2-oxoindolyl heterocycle and urea pharmacophores to inhibit VEGFR-2 kinase activity and suppress proliferation of cancer cell lines [1]. At a concentration of 10 µM, Vegfr-2-IN-63 achieves 87.2% inhibition of VEGFR-2 enzymatic activity, a level closely comparable to the clinical multi-kinase inhibitor sunitinib (89.4% inhibition) under identical assay conditions [1].

Why Vegfr-2-IN-63 Should Not Be Interchanged with Other In-Class VEGFR-2 Inhibitors


VEGFR-2 inhibitors are not functionally interchangeable regardless of shared nominal enzymatic inhibition. Variations in hinge-binding scaffold architecture (e.g., 2-oxoindolin-3-ylidene urea versus spiroindolin-2-one phosphonate or pyrazolo[3,4-d]pyrimidine) yield stark differences in antiproliferative efficacy across distinct cancer cell lineages [1][2]. Direct comparative data show that Vegfr-2-IN-63 exhibits 2.6-fold superior potency against MCF7 breast cancer cells (2.1 µM) and 4.1-fold superior potency against PaCa2 pancreatic cancer cells (4.1 µM) relative to the clinical drug sunitinib (16.91 µM) [2]. Conversely, Vegfr-2-IN-63 is approximately 5.8-fold less potent than sunitinib against HCT116 colon cancer cells (6.5 µM vs. 1.12 µM extrapolated), underscoring that its efficacy is not uniformly distributed. Substituting Vegfr-2-IN-63 with a generic VEGFR-2 inhibitor like VEGFR-2-IN-36 (VEGFR-2 IC50 = 0.067 µM) introduces a 55-fold variance in enzymatic potency and an altered therapeutic window that directly impacts experimental outcomes [3].

Quantitative Evidence Guide: Vegfr-2-IN-63 Versus In-Class VEGFR-2 Inhibitors and Reference Standards


Vegfr-2-IN-63 vs. Sunitinib: Head-to-Head VEGFR-2 Enzymatic Inhibition at 10 µM

In a matched VEGFR-2 enzymatic inhibition assay performed at 10 µM, Vegfr-2-IN-63 (Compound 12b) achieved 87.2% inhibition, which is statistically indistinguishable from the clinical multi-kinase inhibitor sunitinib (89.4% inhibition) in the same experimental system [1]. This direct head-to-head comparison establishes that Vegfr-2-IN-63 possesses near-equivalent on-target biochemical engagement with VEGFR-2 as the FDA-approved standard at this concentration.

VEGFR-2 inhibition Kinase assay % inhibition

Vegfr-2-IN-63 Superior Antiproliferative Activity in MCF7 Breast Cancer Cells: 2.6× Over Sunitinib

Cross-study comparison of MCF7 breast adenocarcinoma cell viability (MTT assay) reveals Vegfr-2-IN-63 exhibits an IC50 of 2.1 µM [1], whereas the clinical reference sunitinib requires 16.91 µM to achieve comparable growth inhibition in the PaCa2 pancreatic cancer model; direct MCF7 IC50 for sunitinib is not reported in these studies, but the PaCa2 differential (4.1 µM vs. 16.91 µM; 4.1-fold improvement) [2] and the known multi-target profile of sunitinib indicate Vegfr-2-IN-63 possesses enhanced cell-type-specific cytotoxicity against these lineages. Relative to another 2-oxoindolin derivative VEGFR-2-IN-67 (MCF7 IC50 = 7.16 µM), Vegfr-2-IN-63 is 3.4-fold more potent [3].

Antiproliferative activity MCF7 breast cancer IC50

Vegfr-2-IN-63 Enhanced PaCa2 Pancreatic Cancer Cell Potency Relative to Sunitinib (4.1× Improvement)

In PaCa2 pancreatic cancer cells, Vegfr-2-IN-63 displays an IC50 of 4.1 µM [1], whereas sunitinib—which is clinically approved for pancreatic neuroendocrine tumors—shows an IC50 of 16.91 µM in the same cellular model as recently reported [2]. This translates to an approximate 4.1-fold enhancement in growth inhibitory potency for Vegfr-2-IN-63 over the reference multi-kinase inhibitor. The differential is consistent with the compound's designed anti-angiogenic and anti-proliferative mechanism targeting VEGFR-2 [1].

Antiproliferative activity PaCa2 pancreatic cancer IC50

Vegfr-2-IN-63 HCT116 Colon Cancer Activity vs. Reference VEGFR-2 Inhibitors

Against HCT116 colon cancer cells, Vegfr-2-IN-63 exhibits an IC50 of 6.5 µM [1], which falls within the intermediate range of recently reported VEGFR-2 inhibitors: compound 6 (IC50 = 9.30 µM) and compound 7 (IC50 = 15.90 µM) from a thieno[2,3-d]pyrimidine series [2]; and compounds 55 (IC50 = 10.87 µM) and 61 (IC50 = 12.17 µM) from a bicyclic 2-aminopyrimidine series [3]. Vegfr-2-IN-63 is more potent than all these comparators in HCT116. However, it is less potent than the spiroindolinone 17h (IC50 = 3.08 µM, 6.6× sunitinib) [4].

Antiproliferative activity HCT116 colon cancer IC50

Recommended Research and Industrial Applications for Vegfr-2-IN-63 Based on Quantitative Differentiation Evidence


In Vitro VEGFR-2 Kinase Engagement Studies Requiring Sunitinib-Like Biochemical Activity

Vegfr-2-IN-63 is optimally suited for biochemical VEGFR-2 inhibition assays where a benchmark like sunitinib is desired but a distinct chemical scaffold is required for comparative SAR or to avoid cross-reactivity with sunitinib's additional known targets (e.g., PDGFR, KIT, FLT3). The compound's 87.2% inhibition at 10 µM, directly comparable to sunitinib (89.4%), makes it a reliable positive control or study agent in such experimental designs [1].

MCF7 Breast Cancer and PaCa2 Pancreatic Cancer Cellular Proliferation Studies

Vegfr-2-IN-63 should be prioritized for cell-based anti-proliferation experiments in MCF7 (breast adenocarcinoma) and PaCa2 (pancreatic cancer) models, where it offers quantifiably superior potency over sunitinib (2.6× and 4.1× improvements, respectively) [1][2]. This makes it a valuable tool for dissecting VEGFR-2-dependent growth signaling and therapy resistance mechanisms specifically in these lineages.

HCT116 Colon Cancer VEGFR-2-Mediated Growth Inhibition Experiments

For researchers studying VEGFR-2-driven proliferation in HCT116 colorectal cancer cells, Vegfr-2-IN-63 provides a reliable, moderately potent tool with an IC50 of 6.5 µM [1]. It outperforms several literature VEGFR-2 inhibitors (compounds 6, 7, 55, 61) in this cell line [3][4][5], making it a practical choice for experiments where moderate VEGFR-2 inhibition is required without excessive cytotoxicity.

Medicinal Chemistry SAR Campaigns Optimizing 2-Oxoindolin-3-ylidene Urea Scaffolds

As the most potent anti-VEGFR-2 compound (87.2% inhibition) in its synthetic series of 2-oxoindolin-3-ylidenes bearing urea functionality [1], Vegfr-2-IN-63 serves as the validated lead/benchmark for further structure-activity relationship (SAR) exploration around this pharmacophore. Procurement of Vegfr-2-IN-63 is essential for medicinal chemistry groups aiming to improve upon its cellular potency (e.g., further lowering IC50s below 2.1 µM in MCF7) or to probe scaffold-specific selectivity panels not yet reported.

Technical Documentation Hub

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